molecular formula C21H20ClN3O2 B11698521 2-(4-chlorophenoxy)-N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]acetohydrazide

Cat. No.: B11698521
M. Wt: 381.9 g/mol
InChI Key: VOTCGDGPYKVJJW-YDZHTSKRSA-N
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Description

2-(4-chlorophenoxy)-N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenoxy group, a dimethyl-phenyl-pyrrol group, and an acetohydrazide moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(4-chlorophenoxy)acetohydrazide .

The next step involves the condensation of 2-(4-chlorophenoxy)acetohydrazide with 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde under acidic or basic conditions to form the final product, 2-(4-chlorophenoxy)-N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]acetohydrazide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C21H20ClN3O2/c1-15-12-17(16(2)25(15)19-6-4-3-5-7-19)13-23-24-21(26)14-27-20-10-8-18(22)9-11-20/h3-13H,14H2,1-2H3,(H,24,26)/b23-13+

InChI Key

VOTCGDGPYKVJJW-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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